

NU6027 Inhibitor: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: NU6027

Cat. No.: B1683909

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Introduction

NU6027 is a synthetically derived small molecule that has garnered significant attention in the field of oncology and cell cycle research. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), further investigation has revealed its activity against other critical cell cycle and DNA damage response kinases, most notably Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. This dual inhibitory action positions **NU6027** as a valuable tool for studying cell cycle regulation and as a potential therapeutic agent, particularly in combination with DNA-damaging chemotherapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to **NU6027**.

Chemical and Physical Properties

NU6027, with the chemical name 2,6-diamino-4-cyclohexyl-methoxy-5-nitroso-pyrimidine, is a pyrimidine derivative.[1] Its molecular formula is C₁₁H₁₇N₅O₂, and it has a molecular weight of 251.28 g/mol.[1] The compound is typically supplied as a red-purple powder and is soluble in DMSO.[1]

Mechanism of Action

NU6027 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the phosphorylation of their downstream substrates.[2] Its

primary targets include CDK1, CDK2, and ATR.[2][3] By inhibiting CDKs, **NU6027** disrupts the normal progression of the cell cycle.[3] Its inhibition of ATR, a key kinase in the DNA damage response (DDR) pathway, impairs the cell's ability to arrest the cell cycle and repair DNA damage, leading to increased sensitivity to genotoxic agents.[4][5]

Quantitative Data

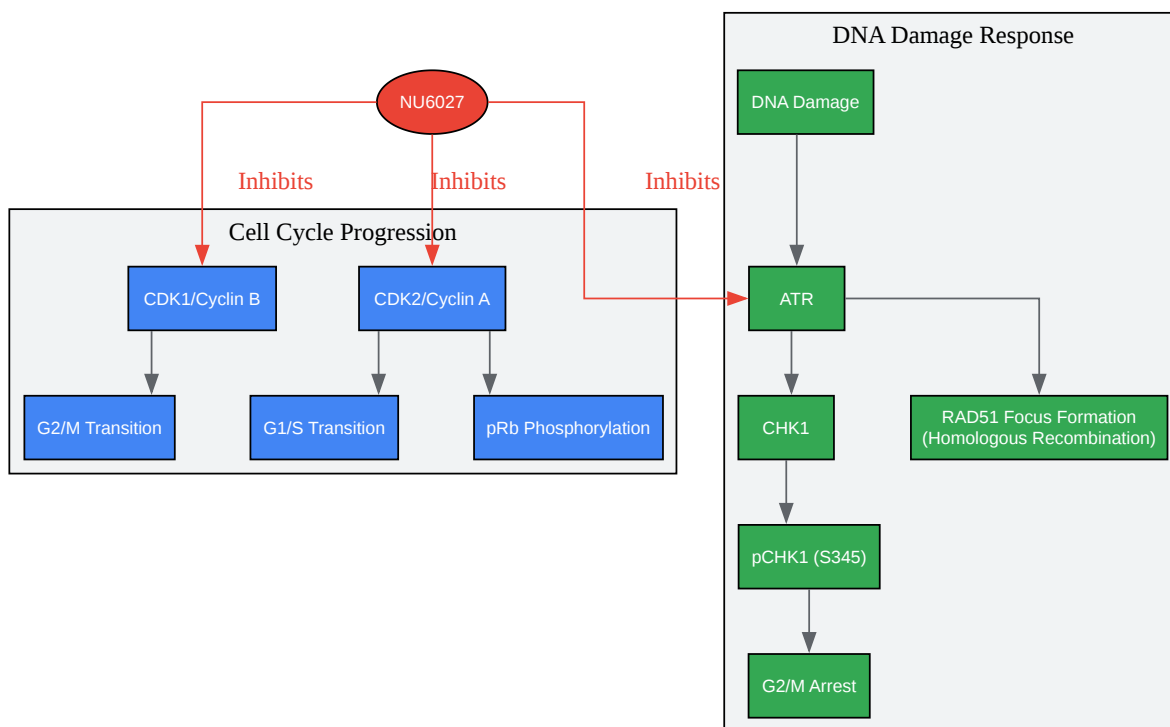
The inhibitory activity of **NU6027** has been quantified against several key kinases and in various cell lines. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

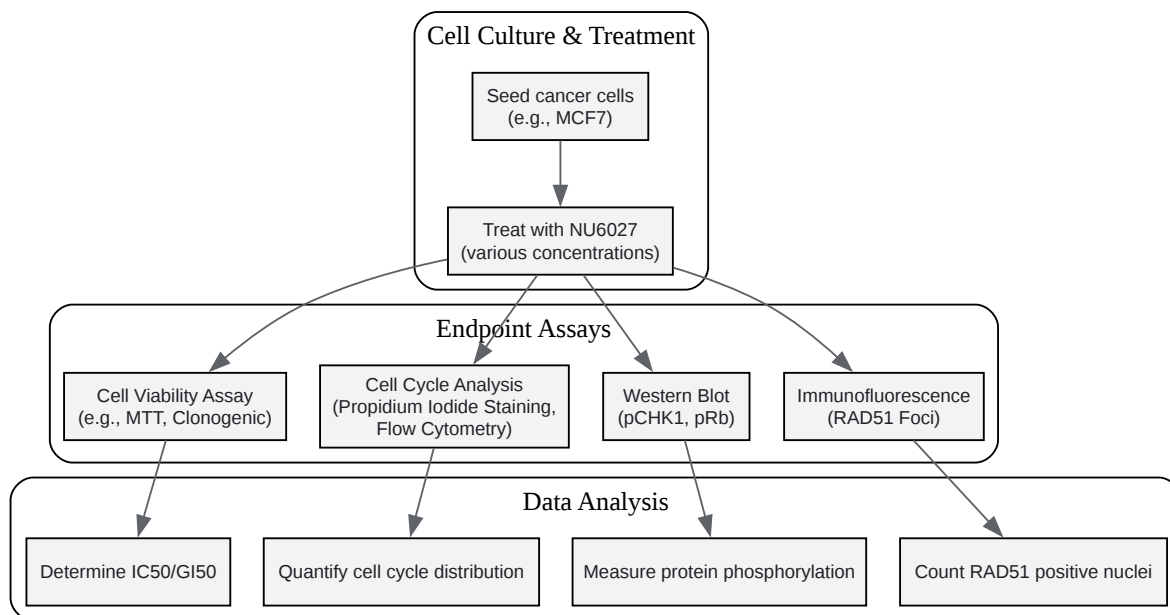
Target Kinase	Inhibition Constant (Ki)	Reference
CDK1	2.5 μ M	[2][3]
CDK2	1.3 μ M	[2][3]
ATR	0.4 μ M	[3][6]
DNA-PK	2.2 μ M	[3][6]

Cell Line	Assay	IC50 / GI50	Reference
Human Tumor Cells (Mean)	Growth Inhibition	10 μ M (GI50)	[2][3]
MCF7	ATR Activity	6.7 μ M	[2][3]
GM847KD	ATR Activity	2.8 μ M	[2][3]

Signaling Pathways

NU6027's inhibitory effects on CDK and ATR kinases disrupt critical signaling pathways involved in cell cycle progression and the DNA damage response.





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